Cas no 174615-68-0 (Benzenemethanol, α-(chloromethyl)-3-fluoro-)
Benzenemethanol, α-(chloromethyl)-3-fluoro- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a-(chloromethyl)-3-fluoro-
- Benzenemethanol, α-(chloromethyl)-3-fluoro-
- 2-chloro-1-(3-fluorophenyl)ethan-1-ol
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- Inchi: 1S/C8H8ClFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2
- InChI Key: OBVQIEIZFUOHIZ-UHFFFAOYSA-N
- SMILES: ClCC(C1C=CC=C(C=1)F)O
Computed Properties
- Exact Mass: 174.0247707g/mol
- Monoisotopic Mass: 174.0247707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.2Ų
Benzenemethanol, α-(chloromethyl)-3-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1239955-0.05g |
2-chloro-1-(3-fluorophenyl)ethan-1-ol |
174615-68-0 | 0.05g |
$924.0 | 2023-06-08 | ||
| Enamine | EN300-1239955-0.1g |
2-chloro-1-(3-fluorophenyl)ethan-1-ol |
174615-68-0 | 0.1g |
$968.0 | 2023-06-08 | ||
| Enamine | EN300-1239955-0.25g |
2-chloro-1-(3-fluorophenyl)ethan-1-ol |
174615-68-0 | 0.25g |
$1012.0 | 2023-06-08 | ||
| Enamine | EN300-1239955-0.5g |
2-chloro-1-(3-fluorophenyl)ethan-1-ol |
174615-68-0 | 0.5g |
$1056.0 | 2023-06-08 | ||
| Enamine | EN300-1239955-1.0g |
2-chloro-1-(3-fluorophenyl)ethan-1-ol |
174615-68-0 | 1g |
$1100.0 | 2023-06-08 | ||
| Enamine | EN300-1239955-2.5g |
2-chloro-1-(3-fluorophenyl)ethan-1-ol |
174615-68-0 | 2.5g |
$2155.0 | 2023-06-08 | ||
| Enamine | EN300-1239955-5.0g |
2-chloro-1-(3-fluorophenyl)ethan-1-ol |
174615-68-0 | 5g |
$3189.0 | 2023-06-08 | ||
| Enamine | EN300-1239955-10.0g |
2-chloro-1-(3-fluorophenyl)ethan-1-ol |
174615-68-0 | 10g |
$4729.0 | 2023-06-08 | ||
| Enamine | EN300-1239955-50mg |
2-chloro-1-(3-fluorophenyl)ethan-1-ol |
174615-68-0 | 50mg |
$348.0 | 2023-10-02 | ||
| Enamine | EN300-1239955-100mg |
2-chloro-1-(3-fluorophenyl)ethan-1-ol |
174615-68-0 | 100mg |
$364.0 | 2023-10-02 |
Benzenemethanol, α-(chloromethyl)-3-fluoro- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Benzenemethanol, α-(chloromethyl)-3-fluoro-
Comprehensive Guide to Benzenemethanol, α-(chloromethyl)-3-fluoro- (CAS No. 174615-68-0): Properties, Applications, and Market Insights
Benzenemethanol, α-(chloromethyl)-3-fluoro- (CAS No. 174615-68-0) is a fluorinated aromatic compound with significant relevance in pharmaceutical and specialty chemical industries. This compound, characterized by its unique chloromethyl and fluoro substituents, serves as a versatile intermediate in organic synthesis. Researchers and manufacturers value its structural features for designing advanced molecules, particularly in drug discovery and material science.
The molecular structure of Benzenemethanol, α-(chloromethyl)-3-fluoro- combines a benzene ring with both hydroxymethyl and chloromethyl groups at the alpha position, along with a fluoro substitution at the meta position. This arrangement contributes to its reactivity in nucleophilic substitution reactions, making it valuable for creating complex fluorinated compounds. The presence of fluorine enhances the compound's metabolic stability and bioavailability, a key consideration in modern pharmaceutical intermediates development.
In pharmaceutical applications, 174615-68-0 has gained attention for its role in synthesizing fluorinated drug candidates. With approximately 30% of newly approved drugs containing fluorine atoms, this compound addresses the growing demand for fluoro-pharmaceuticals. Its structural features enable the development of compounds with improved target binding affinity and pharmacokinetic properties, addressing current challenges in CNS drug development and oncology therapeutics.
The specialty chemicals sector utilizes α-(chloromethyl)-3-fluoro-benzenemethanol for producing advanced fluorinated materials. These materials find applications in electronic chemicals for semiconductor manufacturing and liquid crystal displays. The compound's ability to introduce fluorine atoms into molecular structures makes it particularly valuable for creating high-performance polymers with enhanced thermal and chemical resistance.
Market analysis indicates rising demand for fluorinated building blocks like 174615-68-0, driven by expansion in biopharmaceutical production and electronic materials. The global market for fluorochemicals is projected to grow at 5.8% CAGR through 2030, with pharmaceutical fluorination representing one of the fastest-growing segments. This compound's unique properties position it well within this growth trajectory.
From a synthetic chemistry perspective, Benzenemethanol, α-(chloromethyl)-3-fluoro- offers multiple reactive sites for selective functionalization. The chloromethyl group undergoes nucleophilic substitution, while the hydroxymethyl group can be oxidized or esterified. These characteristics make it a valuable multifunctional intermediate for parallel synthesis approaches in medicinal chemistry.
Environmental and regulatory considerations for 174615-68-0 follow standard protocols for fluorinated aromatic compounds. Proper handling requires attention to its reactive chloromethyl group, with recommended procedures including controlled atmosphere processing and appropriate personal protective equipment. The compound's stability profile makes it suitable for standard chemical storage conditions when handled according to established safety guidelines.
Recent innovations in green fluorination techniques have improved the sustainability profile of compounds like α-(chloromethyl)-3-fluoro-benzenemethanol. Advances in catalytic fluorination and flow chemistry applications have reduced waste generation in its production and subsequent transformations, addressing growing industry emphasis on sustainable chemical manufacturing practices.
Quality specifications for CAS 174615-68-0 typically include purity ≥98% by HPLC, with particular attention to isomeric purity and residual solvent content. Analytical characterization commonly employs NMR spectroscopy (particularly 19F NMR) and mass spectrometry to verify structural integrity and purity, meeting the stringent requirements of pharmaceutical-grade intermediates.
The future outlook for Benzenemethanol, α-(chloromethyl)-3-fluoro- appears promising, with potential applications emerging in PET radiopharmaceuticals and fluorescent probes for biological imaging. As fluorine chemistry continues to evolve, this compound's role as a versatile fluorinated synthon is expected to expand into new areas of bioconjugation chemistry and materials science innovation.
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